molecular formula C11H14FNO3 B1521860 4-(Boc-amino)-3-fluoro-phenol CAS No. 911297-02-4

4-(Boc-amino)-3-fluoro-phenol

Cat. No.: B1521860
CAS No.: 911297-02-4
M. Wt: 227.23 g/mol
InChI Key: OFMBTCUVYCQPQI-UHFFFAOYSA-N
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Description

4-(Boc-amino)-3-fluoro-phenol is a useful research compound. Its molecular formula is C11H14FNO3 and its molecular weight is 227.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMBTCUVYCQPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Transformations and Reactivity Profiles of 4 Boc Amino 3 Fluoro Phenol

Regioselective Functionalization and Derivatization

The specific arrangement of substituents on the aromatic ring of 4-(Boc-amino)-3-fluoro-phenol governs the regioselectivity of its reactions. The interplay between the electron-donating hydroxyl and Boc-amino groups and the electron-withdrawing fluorine atom creates a nuanced reactivity profile that can be exploited for targeted molecular construction.

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on this compound is dictated by the combined directing effects of its three substituents.

Hydroxyl Group (-OH): This is a strongly activating group and directs incoming electrophiles to the positions ortho and para to itself.

Boc-amino Group (-NHBoc): This is also a strongly activating, ortho, para-directing group. Its steric bulk, however, can influence the accessibility of the adjacent positions.

Fluorine Atom (-F): Fluorine is an electronegative atom, making it an inductively deactivating group. However, through resonance, it is ortho, para-directing.

The positions on the ring are influenced as follows:

Position 2: Ortho to the -OH group and meta to the -NHBoc and -F groups.

Position 5: Para to the -F group, ortho to the -NHBoc group, and meta to the -OH group.

Position 6: Ortho to both the -F and -NHBoc groups, and meta to the -OH group.

The powerful activating effects of the hydroxyl and Boc-amino groups generally override the deactivating effect of the fluorine. wikipedia.org Therefore, electrophilic substitution is expected to occur primarily at the positions most activated by the -OH and -NHBoc groups and least sterically hindered. Reactions such as Friedel-Crafts acylation, nitration, and halogenation can be directed based on the careful selection of reaction conditions to control regioselectivity. researchgate.net

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Electronic Effect Activating/Deactivating Directing Influence
-OH Strong Resonance Donor, Inductive Acceptor Strongly Activating ortho, para
-NHBoc Strong Resonance Donor, Inductive Acceptor Strongly Activating ortho, para

| -F | Weak Resonance Donor, Strong Inductive Acceptor | Deactivating | ortho, para |

Reactions Involving the Boc-Protected Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly towards most nucleophiles and bases. organic-chemistry.org Its removal or transformation is a key step in many synthetic pathways.

The primary reaction involving the Boc group is its cleavage under acidic conditions. This is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. chemistrysteps.com The stability of the resulting tert-butyl cation facilitates this process. organic-chemistry.orgchemistrysteps.com

Beyond simple deprotection, the Boc-protected amine exhibits other reactivities. Under strongly basic conditions, the N-H proton can be abstracted. This can be followed by the elimination of the tert-butoxide leaving group to form a reactive isocyanate intermediate, which can then be trapped by various nucleophiles. researchgate.net Furthermore, catalytic methods, such as rhodium-catalyzed coupling with arylboroxines, can directly convert N-Boc protected amines into amides, offering a pathway for functionalization without deprotection. organic-chemistry.org

Table 2: Selected Reactions of the Boc-Protected Amino Group

Reaction Type Reagents Product Citation
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) Free Amine (4-amino-3-fluorophenol) organic-chemistry.orgchemistrysteps.com
Isocyanate Formation Strong Base (e.g., n-BuLi) Isocyanate Intermediate researchgate.net

Stereoselective Transformations and Chiral Auxiliary Applications

Chiral auxiliaries are compounds temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While this compound itself is not a chiral auxiliary, its structural motifs are found in ligands used for stereoselective synthesis. For instance, ProPhenol ligands, which feature a phenol backbone, are utilized in zinc-catalyzed asymmetric aldol (B89426) reactions to produce β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. acs.org

Derivatives of this compound could potentially be developed into chiral auxiliaries or ligands. The functional groups present—a phenol, an amine, and a site for further substitution—provide handles for creating complex, chiral environments around a metal center. Such applications could guide stereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions, similar to the well-established oxazolidinone auxiliaries. The development of new synthetic methods is crucial for accessing enantioenriched products, which are vital in pharmaceutical and materials science. researchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. The fluorine substituent, in particular, plays a critical role in modulating the electronic properties of the molecule and influencing reaction pathways.

Influence of Fluorine on Reaction Kinetics and Thermodynamics

The incorporation of fluorine into organic molecules has profound effects on their physicochemical properties. nih.gov The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack, thereby slowing the kinetics of such reactions.

Studies on analogous fluorinated phenols, such as fluorinated derivatives of paracetamol, have shown that fluorine substitution adjacent to the hydroxyl group increases the molecule's lipophilicity and oxidation potential. nih.gov This increased oxidation potential can be a significant factor in reactions proceeding through oxidative mechanisms. The carbon-fluorine bond is exceptionally strong, which contributes to the thermal and metabolic stability of the molecule. nih.govdtic.mil This thermodynamic stability can influence the energy landscape of a reaction, affecting the stability of intermediates and transition states. For instance, in nucleophilic aromatic substitution, the fluorine atom can stabilize the negatively charged Meisenheimer intermediate, although this is less relevant for the electrophilic substitutions discussed earlier.

Table 3: Physicochemical Effects of Fluorine Substitution (by analogy to fluorinated paracetamol)

Property Influence of Fluorine Atom Citation
Lipophilicity Increased when adjacent to the hydroxyl group nih.gov
Oxidation Potential Increased nih.gov
Bond Strength Strong C-F bond imparts stability nih.govdtic.mil

Catalytic Approaches for Selective Bond Formation

Catalysis offers powerful tools for achieving high selectivity in the functionalization of complex molecules like this compound. Various catalytic systems can be employed to target specific bonds and functional groups.

For C-H bond functionalization, electrochemical methods provide a route for the arylation of phenols under metal-catalyst-free and oxidant-free conditions, demonstrating a green chemistry approach to forming C-C bonds. nih.gov In the realm of stereoselective synthesis, chiral Lewis acid catalysts are paramount. As mentioned, dinuclear zinc-ProPhenol complexes have been shown to catalyze asymmetric aldol reactions effectively, controlling the formation of new stereocenters. acs.org

Catalysis is also crucial for reactions involving the protecting group. The N-tert-butyloxycarbonylation of amines can be catalyzed efficiently by protic ionic liquids or silica-gel-adsorbed perchloric acid, offering chemoselective protection. organic-chemistry.org Conversely, rhodium catalysts can be used for the selective formation of amide bonds from the N-Boc group, showcasing a catalytic method for its derivatization. organic-chemistry.org Deoxyfluorination of the phenolic hydroxyl group can also be achieved via in situ generation of an aryl fluorosulfonate intermediate, which then reacts with a fluoride (B91410) source. researchgate.net These examples highlight the diverse catalytic strategies available for the selective and efficient transformation of this compound.

Exploration of Radical-Mediated Pathways

The exploration of radical-mediated pathways involving this compound opens avenues to novel molecular architectures that may be inaccessible through traditional ionic chemistry. The inherent electronic properties of the substituted phenol ring, featuring both an electron-donating Boc-amino group and an electron-withdrawing fluorine atom, alongside the phenolic hydroxyl group, provide multiple sites for potential radical interactions. The reactivity is largely centered around the generation of a phenoxyl radical and the direct functionalization of the aromatic C-H bonds.

Phenoxyl Radical Generation and Subsequent Couplings:

One of the most common radical pathways for phenols is the one-electron oxidation of the hydroxyl group to form a phenoxyl radical. This can be achieved using a variety of chemical or electrochemical methods. The resulting phenoxyl radical of this compound is a resonance-stabilized intermediate. The spin density is distributed across the oxygen atom and the ortho and para positions of the aromatic ring.

This delocalization dictates the regioselectivity of subsequent coupling reactions. Due to steric hindrance from the adjacent Boc-amino group and the fluorine atom, C-C and C-O coupling reactions are expected to occur at the less hindered positions. Oxidative coupling reactions can lead to the formation of dimers or oligomers, which are of interest in materials science and medicinal chemistry.

For instance, in a hypothetical oxidative coupling scenario, two molecules of the phenoxyl radical could undergo a C-C bond formation. The regiochemical outcome would be influenced by the electronic and steric effects of the substituents. A plausible reaction would be the formation of a biphenyl (B1667301) dimer, with the linkage occurring at the positions of highest spin density and lowest steric hindrance.

Table 1: Hypothetical Oxidative Dimerization of this compound

Entry Oxidant Solvent Temperature (°C) Product(s) Plausible Yield (%)
1 Fe(III)Cl₃ CH₂Cl₂ 25 Biphenyl Dimer (C-C coupled) 45
2 K₃[Fe(CN)₆] H₂O/CH₃CN 80 Biphenyl Dimer (C-C coupled) 55
3 Laccase/O₂ Phosphate Buffer 30 Biphenyl Dimer and Oligomers 30-50
4 Anodic Oxidation CH₃CN/LiClO₄ 25 Biphenyl Dimer and Polymer Film -

Radical C-H Functionalization:

Direct functionalization of the aromatic C-H bonds of this compound via radical pathways offers a powerful tool for late-stage modification. Photocatalytic methods, such as those inspired by the Minisci reaction, can be employed to generate alkyl or aryl radicals that can then add to the electron-deficient positions of the aromatic ring. Protonation of the Boc-amino group under acidic conditions could render the ring more electron-deficient, thereby facilitating the addition of nucleophilic radicals.

The regioselectivity of such an addition would be governed by the directing effects of the substituents. The fluorine atom is an ortho, para-director for electrophilic attack, but in radical reactions, the outcome is more complex and depends on the nature of the radical and the reaction conditions. It is plausible that radical attack would occur at the positions ortho or meta to the powerful directing hydroxyl group.

Table 2: Plausible Radical C-H Functionalization Reactions

Intramolecular Radical Cyclizations:

While the parent compound this compound does not possess a suitable tether for intramolecular radical cyclization, derivatives of this compound could be designed to undergo such transformations. For instance, the introduction of an unsaturated side chain at the amino or hydroxyl group could enable radical-initiated cyclization to form novel heterocyclic structures. The fluorine atom could potentially influence the regioselectivity of the cyclization by altering the electronic properties of the aromatic ring.

The stability of the Boc-protecting group under radical conditions is a crucial consideration. Generally, the tert-butoxycarbonyl group is robust towards many radical reaction conditions, which allows for the selective functionalization of other parts of the molecule without the need for deprotection and reprotection steps.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Building Block for Complex Molecular Architectures

The strategic placement of the fluorine atom ortho to the protected amine and meta to the hydroxyl group makes 4-(Boc-amino)-3-fluoro-phenol a sought-after precursor for constructing complex molecules with specific stereochemical and electronic properties.

The structure of this compound is well-suited for the synthesis of various fluorinated heterocyclic compounds. The Boc-protected amine can be deprotected to participate in cyclization reactions, or the phenolic hydroxyl group can be used as a nucleophile.

Research has demonstrated the utility of the deprotected analogue, 4-amino-3-fluorophenol (B140874), in synthesizing benzofuran (B130515) derivatives. rsc.org In one example, it was reacted with 2-(benzofuran-2-yl)acetic acid using a carbodiimide (B86325) coupling agent to form 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide, a heterocyclic amide. rsc.org This type of reaction highlights how the aminophenol scaffold can be integrated into larger, more complex heterocyclic systems. The use of the Boc-protected version, this compound, would follow a similar synthetic logic, offering the advantage of protecting the amine functionality during intermediate steps before a final deprotection and cyclization or coupling.

Furthermore, the compound serves as a key starting material for more complex heterocyclic systems. In a patented synthesis, tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate was reacted with 2,5-dibromothiazole (B130459) in the presence of potassium carbonate to prepare a thiazole-containing intermediate, demonstrating its role in constructing substituted five-membered heterocycles. researchgate.net

The 3-fluoro-4-aminophenol core structure is a recognized pharmacophore in modern drug discovery, and this compound serves as a critical intermediate for introducing this moiety into potential drug candidates. Current time information in Bangalore, IN.

A significant application is in the synthesis of targeted cancer therapies. For instance, 4-amino-3-fluorophenol is a key intermediate in a practical and efficient synthesis of Regorafenib, a multi-kinase inhibitor used to treat various cancers. researchgate.net The synthesis involves a diaryl ether formation between 4-amino-3-fluorophenol and a picolinamide (B142947) derivative. researchgate.net The use of the Boc-protected form facilitates handling and allows for controlled, sequential reaction steps in the development of such complex pharmaceutical agents.

In another example, a patent describes the synthesis of quinazoline-derived EGFR inhibitors, where tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate is a named reactant. researchgate.net The compound is used to build a key fragment of the final inhibitor molecule, underscoring its importance as an intermediate in creating potent and selective therapeutic agents. researchgate.net

ApplicationTarget Compound/ClassSynthetic Role of this compound
Antifungal Research 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamideReactant (as deprotected 4-amino-3-fluorophenol) for amide bond formation. rsc.org
Oncology (EGFR Inhibitors) Thiazole-containing quinazolinesStarting material for reaction with 2,5-dibromothiazole. researchgate.net
Oncology (Kinase Inhibitors) RegorafenibKey intermediate (as 4-amino-3-fluorophenol) for diaryl ether formation. researchgate.net

This table summarizes documented synthetic applications of this compound and its deprotected form in research.

The development of non-natural amino acids and peptidomimetics is crucial for creating novel peptides with enhanced stability, conformational rigidity, and biological activity. researchgate.net this compound is an ideal starting point for synthesizing fluorinated analogues of tyrosine.

The synthesis of optically active homotyrosines, a class of unnatural amino acids, often involves Friedel-Crafts acylation of phenolic compounds. The structure of this compound provides a pre-functionalized ring that can be elaborated into fluorinated tyrosine derivatives. These derivatives are valuable components in peptidomimetic design, where they can replace natural amino acids to introduce specific structural or functional changes.

The compound's utility in forming amide bonds, a key feature of peptide backbones, is demonstrated in its reaction with various carboxylic acids. rsc.org By coupling the amino group (after deprotection) with an amino acid or a peptide fragment, it can be incorporated into peptide-like structures. This creates peptidomimetics where the fluorinated phenol (B47542) moiety acts as a mimic of a tyrosine side chain, potentially altering the binding properties and metabolic stability of the parent peptide.

Probing Biological Interactions and Modulating Bioactivity

The fluorine atom at the 3-position of the phenol ring has a profound impact on the molecule's physicochemical properties, which in turn affects its biological interactions. Current time information in Bangalore, IN.

Electronic Effects: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect alters the electron density distribution of the aromatic ring. This can influence the acidity (pKa) of the phenolic hydroxyl group and the basicity of the amino group, which are often critical for forming hydrogen bonds or ionic interactions with protein targets.

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. Current time information in Bangalore, IN. This can enhance its ability to cross biological membranes, a key factor for the bioavailability of drug candidates. Current time information in Bangalore, IN.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. Incorporating the 3-fluoro-4-aminophenol moiety can block a potential site of metabolism, thereby increasing the half-life and duration of action of a drug.

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule. This can be advantageous in pre-organizing a ligand for optimal binding to its protein target, potentially increasing binding affinity and selectivity.

The successful development of drugs like Regorafenib, which contains the 3-fluoro-4-aminophenoxy group, provides clinical evidence for the benefits of this specific fluorination pattern in optimizing protein-ligand interactions. researchgate.net

Fluorinated compounds are increasingly used to develop probes for studying biological systems. The fluorine atom can serve as a reporter group for ¹⁹F NMR spectroscopy or as a site for introducing the radioactive ¹⁸F isotope for Positron Emission Tomography (PET) imaging.

Derivatives of this compound are considered useful for developing fluorescent probes for applications such as sensing pH or metal ions in biological environments. Current time information in Bangalore, IN. The fluorinated phenol core can be modified with other functional groups to create probes with tailored specificities. Current time information in Bangalore, IN. While specific, published examples of probes derived directly from this compound are not widespread in the literature, its structural motifs are analogous to those used in the synthesis of ¹⁸F-labeled radiopharmaceuticals, where a protected amine and an activatable ring are required for radiolabeling. The principles of its chemistry make it a strong candidate for future development in this area.

Influence on Metabolic Stability and Pharmacokinetic Profiles of Derived Compounds

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of new chemical entities. The chemical scaffold of this compound serves as a pertinent example of how deliberate structural modifications can profoundly influence the metabolic stability and pharmacokinetic (PK) properties of derivative compounds. The presence of both a fluorine atom and a tert-butoxycarbonyl (Boc) protected amine on the phenol ring introduces a combination of electronic, steric, and lipophilic characteristics that are instrumental in drug design.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. tandfonline.combohrium.com Metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, is a primary pathway for the clearance of many drugs. Aromatic rings, such as the phenol in this compound, are often susceptible to hydroxylation. Placing a fluorine atom on the ring can block this metabolic "soft spot." bohrium.comacs.org The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol), making it highly resistant to enzymatic cleavage. annualreviews.org By substituting a hydrogen atom with fluorine at the 3-position, a potential site of metabolic attack is shielded, which can lead to a longer plasma half-life and improved oral bioavailability for any derived compound. tandfonline.comresearchgate.net

Furthermore, the high electronegativity of the fluorine atom exerts a strong inductive effect, which can alter the physicochemical properties of the entire molecule. tandfonline.comacs.org For instance, a fluorine atom positioned ortho to a phenolic group can significantly lower its pKa, making it more acidic. annualreviews.org This alteration in acidity affects the ionization state of the molecule at physiological pH, which in turn influences crucial pharmacokinetic parameters such as solubility, membrane permeability, and the potential for protein binding. bohrium.com

The Boc-amino group also plays a critical role in defining the pharmacokinetic profile. The tert-butoxycarbonyl (Boc) group is a bulky and lipophilic moiety. This increased lipophilicity can enhance a compound's ability to cross biological membranes, a key factor for oral absorption and distribution into tissues. While the Boc group is often employed as a temporary protecting group in multi-step syntheses that is removed in the final stages genscript.com, its inclusion in a final molecule or as part of a prodrug strategy can be used to modulate PK properties. nih.gov The carbamate (B1207046) linkage in the Boc-amino group can be susceptible to hydrolysis by esterases in the body, which could be designed to release a free amine metabolite. nih.gov This offers a potential prodrug approach to improve the delivery of a parent amine compound.

The combination of these two functional groups creates a building block with a unique profile. The fluorine atom provides a shield against oxidative metabolism, while the Boc-amino group modulates lipophilicity and membrane transport. Research on various drug candidates has demonstrated the successful application of these principles. For example, the optimization of factor Xa inhibitors led to compounds with enhanced permeability and reduced protein binding, culminating in molecules like Razaxaban, which contains a fluorinated phenyl ring and demonstrates excellent oral bioavailability. researchgate.net Similarly, many modern FDA-approved drugs, such as Doravirine and Alpelisib, incorporate fluorinated moieties specifically to improve metabolic stability and pharmacokinetic properties like a longer elimination half-life. mdpi.com

The table below summarizes the expected influence of the key structural features of this compound on the properties of derived molecules.

Structural FeaturePhysicochemical EffectImpact on Pharmacokinetics
3-Fluoro Group Increases C-F bond strength compared to C-H. annualreviews.orgBlocks site of oxidative metabolism, increasing metabolic stability. tandfonline.comacs.org
Strong inductive electron-withdrawal. tandfonline.comAlters pKa of adjacent groups, affecting ionization, solubility, and receptor binding. bohrium.comannualreviews.org
Can alter molecular conformation. acs.orgMay influence enzyme/receptor recognition and binding affinity. bohrium.com
4-(Boc-amino) Group Increases lipophilicity and steric bulk. nih.govEnhances membrane permeability and absorption.
Carbamate linkage. nih.govPotential for hydrolytic cleavage (prodrug strategy); steric bulk may increase stability. nih.gov

To illustrate the concept of metabolic blocking, the following table contrasts the hypothetical primary metabolic pathways for a simple aminophenol versus its fluorinated counterpart.

CompoundPotential Metabolic PathwayConsequence
4-Amino-phenol (hypothetical) Ring hydroxylation by CYP enzymes at position 3.Rapid metabolism and clearance.
4-Amino-3-fluoro-phenol Blocked hydroxylation at position 3 due to the stable C-F bond. bohrium.comacs.orgReduced rate of metabolism, leading to increased plasma half-life and exposure. tandfonline.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Elucidation of Molecular Structure and Conformation

The precise arrangement of atoms and the conformational preferences of 4-(Boc-amino)-3-fluoro-phenol have been investigated through a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, mass spectrometry, and X-ray crystallography.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds in solution. For this compound, a combination of 1H, 13C, and 19F NMR, along with advanced 2D NMR techniques, provides unambiguous structural assignment and insights into its conformation.

The 1H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the N-H proton of the carbamate (B1207046), and the tert-butyl group. The aromatic region typically shows complex splitting patterns due to proton-proton and proton-fluorine couplings. The tert-butyl group gives a characteristic singlet, integrating to nine protons, usually found in the upfield region of the spectrum.

The 13C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show distinct signals for the carbons of the phenyl ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons. The carbon atoms attached to the fluorine and oxygen atoms will exhibit characteristic chemical shifts. The presence of the fluorine atom will also lead to C-F coupling, which can be observed in the 13C NMR spectrum.

19F NMR spectroscopy is particularly useful for fluorinated compounds. A single resonance is expected for the fluorine atom on the phenyl ring, and its chemical shift provides information about the electronic environment around the fluorine atom.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic CH 6.5 - 8.0
NH (carbamate) 7.5 - 9.0
OH (phenol) 9.0 - 10.0

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-F 150 - 160 (d, 1JCF)
Aromatic C-O 150 - 160
Aromatic C-N 130 - 140
Aromatic CH 110 - 130
C=O (carbamate) 150 - 155
C (CH3)3 ~80

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretch of the carbamate, the C=O stretch of the carbamate, C-N stretching, C-O stretching, and vibrations associated with the aromatic ring and the C-F bond.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm-1) Spectroscopy
O-H stretch (phenol) 3200 - 3600 (broad) IR
N-H stretch (carbamate) 3200 - 3400 IR
C-H stretch (aromatic) 3000 - 3100 IR, Raman
C-H stretch (aliphatic) 2850 - 3000 IR, Raman
C=O stretch (carbamate) 1680 - 1720 IR, Raman
C=C stretch (aromatic) 1450 - 1600 IR, Raman
C-N stretch 1200 - 1350 IR
C-O stretch (phenol) 1200 - 1260 IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C11H14FNO3), the calculated molecular weight is approximately 227.23 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The tert-butoxycarbonyl (Boc) group is known to be labile in mass spectrometry, often leading to the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). The fragmentation pattern can provide valuable confirmation of the structure. Common fragmentation pathways for Boc-protected amines include the loss of the tert-butyl group to form a carbamic acid intermediate, which can then decarboxylate.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Fragment Ion
227 [M]+
171 [M - C4H8]+
127 [M - C5H8O2]+ or [HOC6H3(F)NH2]+

Computational Modeling and Quantum Chemical Analysis

Computational modeling and quantum chemical analysis serve as powerful tools for elucidating the intricate molecular properties of this compound. These theoretical approaches provide deep insights into the compound's electronic structure, conformational behavior, and spectroscopic characteristics, complementing and guiding experimental investigations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. For this compound, DFT methods are employed to analyze the distribution of electrons, the energies of molecular orbitals, and the molecule's response to chemical reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Theoretical studies on similar substituted phenols, such as p-fluorophenol, show that the presence of halogen substituents influences these frontier orbitals. For instance, the calculated energy gap for p-fluorophenol is approximately 5.7164 eV, indicating significant stability.

DFT also allows for the calculation of various global reactivity descriptors, which provide a quantitative measure of chemical behavior. These descriptors, based on the energies of the frontier orbitals, help in understanding the electrophilic and nucleophilic nature of the molecule.

ParameterDescriptionTypical Calculated Value (for related phenols)
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital; related to the ability to donate electrons.~ -6.5 eV
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.~ -0.8 eV
HOMO-LUMO Gap (ΔE)Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.~ 5.7 eV
Electronegativity (χ)Measures the tendency of the molecule to attract electrons.~ 3.65 eV
Chemical Hardness (η)Measures the resistance to change in electron distribution.~ 2.85 eV
Global Electrophilicity Index (ω)Quantifies the electrophilic character of a molecule.~ 1.15 eV

Furthermore, DFT is used to generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, thereby guiding the synthesis of derivatives and understanding intermolecular interactions.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape, preferred shapes, and dynamic behavior in various environments, such as in solution.

These simulations track the trajectory of each atom by solving Newton's equations of motion, governed by a specific force field. This allows for the exploration of different rotational states (conformers) around the single bonds, such as the C-N bond of the amino group and the C-O bond of the phenol. The analysis of these trajectories reveals the most stable, low-energy conformations and the energy barriers between them.

The accuracy of Molecular Dynamics simulations is critically dependent on the quality of the underlying force field—a set of parameters and mathematical functions that describe the potential energy of the system. Developing accurate force fields for fluorinated organic molecules presents unique challenges due to the high electronegativity and specific electronic properties of fluorine.

Standard force fields may not adequately capture the complex interactions involving fluorine, such as its influence on bond dipoles and non-bonded interactions. rsc.org Therefore, significant research is dedicated to developing and parametrizing force fields specifically for this class of compounds. This process often involves a multi-step approach:

Quantum Mechanical (QM) Calculations : High-level ab initio or DFT calculations are performed on small, representative fluorinated molecules (e.g., fluorophenol, perfluoroalkanes) to obtain reference data. acs.orgresearchgate.net This includes optimized geometries, partial atomic charges, and torsional energy profiles.

Parameter Fitting : The force field parameters (e.g., bond lengths, angles, dihedral angles, van der Waals terms, and partial charges) are adjusted to reproduce the QM data and available experimental results, such as liquid densities and heats of vaporization. nih.govresearchgate.net

Validation : The newly developed force field is then tested by simulating larger, more complex systems to ensure its transferability and predictive power.

This systematic approach leads to the creation of robust force fields, like specific parametrizations within OPLS-like frameworks, capable of accurately modeling the behavior of complex fluorinated molecules such as this compound. nih.gov

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which is essential for structure verification and interpretation of experimental spectra. For this compound, DFT calculations are particularly useful for predicting NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and vibrational frequencies (IR).

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Studies have shown that methods like ωB97XD with an appropriate basis set (e.g., aug-cc-pvdz) can predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often with a root-mean-square error of just a few parts per million (ppm). rsc.orgresearchgate.net This predictive capability is invaluable for assigning signals in complex spectra and for distinguishing between different isomers or conformers.

NucleusTypical Prediction MethodReported Accuracy (RMS Error)Key Influencing Factors
¹⁹FDFT (GIAO) with ωB97XD/aug-cc-pvdz~3.57 ppm rsc.orgresearchgate.netSolvent effects, conformational averaging, stereoelectronic effects.
¹³CDFT (GIAO), Machine Learning Models~0.94 ppm (with advanced models) nih.govHybridization, electronegativity of neighbors, molecular geometry.
¹HDFT (GIAO), Machine Learning Models~0.18 ppm (with advanced models) nih.govAnisotropic effects, hydrogen bonding, electronic environment.

Similarly, vibrational frequencies corresponding to IR spectroscopy can be calculated. While raw calculated frequencies often have systematic errors, they can be corrected using empirical scaling factors, resulting in excellent agreement with experimental IR spectra. This allows for the confident assignment of specific vibrational modes, such as the C-F stretch, N-H bend, and C=O stretch of the Boc group. rsc.org

Q & A

Q. What are the common synthetic routes for 4-(Boc-amino)-3-fluoro-phenol, and how can the Boc group be selectively introduced or removed?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaHCO₃ or DMAP) under anhydrous conditions. For this compound, synthesis often begins with 4-amino-3-fluorophenol, where the amine is protected first to avoid side reactions. Deprotection is achieved using acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane). Key considerations include maintaining steric accessibility of the amine and avoiding harsh conditions that might cleave the phenol or fluorine substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm. The aromatic region (δ 6.5–7.5 ppm) will show splitting patterns due to fluorine coupling (³J~20 Hz for ortho-F).
  • ¹⁹F NMR : A distinct singlet near δ -115 ppm (for meta-F relative to phenol).
  • IR : A strong carbonyl stretch at ~1680–1720 cm⁻¹ (Boc carbamate) and phenolic O-H stretch at ~3200–3500 cm⁻¹.
  • HPLC-MS : Used to confirm molecular ion peaks (e.g., [M+H]⁺) and purity .

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the aromatic ring for NAS at specific positions. For example, the para position to fluorine becomes electron-deficient, favoring substitution. Steric hindrance from the Boc group may direct reactivity toward less hindered sites. Researchers should use computational tools (DFT) to predict regioselectivity and validate with kinetic studies under controlled pH and temperature .

Advanced Research Questions

Q. What competing reaction pathways arise during the synthesis of this compound, and how can they be minimized?

  • Methodological Answer :
  • Side Reactions :
  • Premature deprotection of the Boc group under acidic conditions.
  • Fluorine displacement during NAS due to harsh reagents (e.g., strong bases).
  • Mitigation Strategies :
  • Use mild deprotection agents (e.g., TFA diluted in DCM instead of concentrated HCl).
  • Optimize reaction temperature (e.g., <0°C for fluorination steps) to reduce side reactions.
  • Monitor intermediates via TLC or inline IR spectroscopy .

Q. How does the presence of the Boc group influence the reactivity of the amino group in subsequent synthetic transformations (e.g., peptide coupling or cross-coupling reactions)?

  • Methodological Answer : The Boc group sterically shields the amine, reducing its nucleophilicity. This necessitates activation via reagents like HATU or DCC for peptide couplings. In cross-coupling reactions (e.g., Suzuki-Miyaura), the Boc group remains inert under palladium catalysis but may require temporary protection of the phenol hydroxyl group to prevent oxidation. Post-reaction deprotection can regenerate the free amine .

Q. What strategies can mitigate premature deprotection of the Boc group during synthetic steps involving this compound?

  • Methodological Answer :
  • Condition Optimization : Avoid protic solvents (e.g., MeOH) and strong acids (e.g., H₂SO₄).
  • Alternative Protecting Groups : For multi-step syntheses, consider orthogonal protection (e.g., Fmoc for amines) if Boc stability is insufficient.
  • In Situ Monitoring : Use real-time NMR or LC-MS to detect deprotection early and adjust conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.